molecular formula C6H9F3O2 B2648231 [3-(Trifluoromethoxy)cyclobutyl]methanol CAS No. 2503205-04-5

[3-(Trifluoromethoxy)cyclobutyl]methanol

Cat. No.: B2648231
CAS No.: 2503205-04-5
M. Wt: 170.131
InChI Key: UCNASKPOTJFDKZ-UHFFFAOYSA-N
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Description

[3-(Trifluoromethoxy)cyclobutyl]methanol ( 2503205-04-5) is a specialized organic compound with a molecular formula of C 6 H 9 F 3 O 2 and a molecular weight of 170.13 g/mol . This compound is characterized by a cyclobutane ring substituted with a trifluoromethoxy group and a hydroxymethyl group, a structure that makes it a valuable intermediate in synthetic organic chemistry. The presence of both the polar alcohol functional group and the highly stable trifluoromethoxy group makes this chemical a promising building block for medicinal chemistry and materials science research . The trifluoromethoxy group is known to influence the electronic properties, lipophilicity, and metabolic stability of molecules, which are critical parameters in the development of active pharmaceutical ingredients (APIs) and agrochemicals. Researchers can utilize the hydroxymethyl group for further chemical transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, or as a point for conjugation and linker attachment. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(trifluoromethoxy)cyclobutyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c7-6(8,9)11-5-1-4(2-5)3-10/h4-5,10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNASKPOTJFDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For (cis-3-(trifluoromethoxy)cyclobutyl)methanol, a combination of one-dimensional and two-dimensional NMR techniques would be utilized to confirm its constitution and stereochemistry.

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide the fundamental data for the structural assignment of (cis-3-(trifluoromethoxy)cyclobutyl)methanol.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the cyclobutyl ring and the methanol (B129727) group. The chemical shifts and coupling constants of these signals would be indicative of their relative positions and stereochemical relationships.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shift of the carbon attached to the trifluoromethoxy group would be significantly influenced by the electronegative fluorine atoms.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group, with a characteristic chemical shift.

A summary of anticipated NMR data is presented in the interactive table below.

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H~3.6dJ ≈ 6-CH₂OH
¹H~2.5m--CH-CH₂OH
¹H~4.5m--CH-OCF₃
¹H~2.2m-Ring -CH₂-
¹H~1.8m-Ring -CH₂-
¹³C~65---CH₂OH
¹³C~40---CH-CH₂OH
¹³C~70q¹JCF ≈ 260-CH-OCF₃
¹³C~30--Ring -CH₂-
¹³C~120q¹JCF ≈ 260-OCF₃
¹⁹F~-58s--OCF₃

Note: The data in this table is predicted and illustrative. Actual experimental values may vary.

To unambiguously establish the connectivity of atoms and the stereochemistry of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be crucial in confirming the cis stereochemistry by observing through-space correlations between the protons on the cyclobutyl ring.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. To perform this analysis, a single crystal of high quality would be required. The resulting electron density map would allow for the precise determination of bond lengths, bond angles, and the absolute configuration of the stereocenters. For (cis-3-(trifluoromethoxy)cyclobutyl)methanol, this technique would unequivocally confirm the cis relationship between the trifluoromethoxy and the hydroxymethyl groups on the cyclobutane (B1203170) ring.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of [3-(Trifluoromethoxy)cyclobutyl]methanol by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would offer valuable structural information, with characteristic losses of fragments such as the hydroxymethyl group or the trifluoromethoxy group.

An interactive table summarizing the expected mass spectrometry data is provided below.

Ionm/z (calculated)Description
[M+H]⁺171.0628Protonated molecule
[M-H₂O]⁺153.0522Loss of water
[M-CH₂OH]⁺140.0443Loss of hydroxymethyl radical
[M-OCF₃]⁺85.0648Loss of trifluoromethoxy radical

Note: The m/z values are calculated for the most abundant isotopes.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a compound and for analyzing mixtures.

Gas Chromatography (GC): Due to its volatility, this compound could be analyzed by gas chromatography, likely coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification. This would be effective for determining the purity and identifying any volatile impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for purity assessment. A suitable stationary phase (e.g., C18) and mobile phase would be selected to achieve good separation of the compound from any non-volatile impurities or reaction byproducts. The purity would be determined by the relative area of the main peak in the chromatogram.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Bond Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), would be instrumental in elucidating the electronic structure of [3-(Trifluoromethoxy)cyclobutyl]methanol. Such studies would reveal how the interplay between the strained cyclobutane (B1203170) ring and the highly electronegative trifluoromethoxy group influences the molecule's geometry and electron distribution.

The primary focus of these calculations would be to determine the optimized molecular geometry, corresponding to the lowest energy structure. From this geometry, key parameters such as bond lengths, bond angles, and dihedral angles can be extracted. The presence of the electron-withdrawing -OCF₃ group is expected to shorten the adjacent C-O bond and influence the C-C bonds within the cyclobutane ring. Analysis of the atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the electron density on each atom. This would highlight the polarization of the C-F, C-O, and O-H bonds, which is critical for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Hypothetical Calculated Electronic Properties for trans-[3-(Trifluoromethoxy)cyclobutyl]methanol Calculations assumed to be performed at the B3LYP/6-311+G(d,p) level of theory.

ParameterCalculated ValueComment
Bond Length (Å)
C-O (Trifluoromethoxy)1.375Shorter due to inductive effects of the CF₃ group.
O-CF₃1.420Typical length for such a linkage.
C-F (average)1.345Characteristic of trifluoromethyl groups.
C-O (Methanol)1.432Standard C-O single bond length.
Mulliken Atomic Charge (e)
O (Trifluoromethoxy)-0.48Highly electronegative, withdrawing electron density.
C (of CF₃)+0.75Highly electron-deficient due to three F atoms.
F (average)-0.25Strong electron-withdrawing character.
O (Methanol)-0.65Typical charge for an alcohol oxygen.

Conformational Analysis and Energy Landscape Exploration

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate angle strain. For a 1,3-disubstituted cyclobutane like this compound, two diastereomers are possible: cis and trans. Within each diastereomer, the substituents can occupy pseudo-axial or pseudo-equatorial positions on the puckered ring, leading to multiple distinct conformers.

A computational conformational analysis would systematically explore the potential energy surface of the molecule. This involves rotating the key single bonds (such as the C-O bonds of the substituents) and mapping the ring-puckering coordinates to identify all stable conformers (local minima) and the transition states that connect them. The relative energies of these conformers would be calculated to determine the most stable structures and their populations at a given temperature according to the Boltzmann distribution. Such an analysis would clarify whether the bulky -OCF₃ group and the -CH₂OH group prefer an equatorial-like position to minimize steric hindrance, which is a common principle in conformational analysis. lumenlearning.com

Table 2: Hypothetical Relative Energies of trans-[3-(Trifluoromethoxy)cyclobutyl]methanol Conformers Relative energies (ΔE) calculated with respect to the most stable conformer (ee).

Conformer-OCF₃ Position-CH₂OH PositionRelative Energy (ΔE, kcal/mol)
ee (diequatorial)EquatorialEquatorial0.00
aa (diaxial)AxialAxial4.5
Inversion Barrier (ee → aa)--5.8

Mechanistic Investigations of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, studies could focus on its synthesis, for instance, the reduction of a parent compound like [3-(trifluoromethoxy)cyclobutyl]carboxylic acid. DFT calculations can map the entire reaction coordinate from reactants to products.

This involves locating the geometry of the transition state (the highest point on the energy pathway) and calculating the activation energy (the energy barrier that must be overcome for the reaction to proceed). By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For example, in the reduction of a carboxylic acid with a hydride reagent, calculations could model the approach of the hydride, the formation of a tetrahedral intermediate, and the final release of the alcohol product. These theoretical models provide a step-by-step view of bond-breaking and bond-forming processes.

Table 3: Hypothetical Calculated Activation Energies for a Key Synthetic Step Reaction: Reduction of [3-(trifluoromethoxy)cyclobutanecarboxylic acid] with a model hydride source.

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
Step 1: Hydride AttackNucleophilic addition of hydride to the carbonyl carbon.12.5
Step 2: Intermediate CollapseBreakdown of the tetrahedral intermediate to form the product.8.2

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm a molecule's structure. numberanalytics.com

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be predicted. numberanalytics.com These frequencies correspond to the stretching and bending of bonds, which are observed as absorption bands in an IR spectrum. For this compound, key predicted vibrations would include the O-H stretch of the alcohol, the C-H stretches of the cyclobutane ring, the C-O stretches, and the strong, characteristic C-F stretches of the trifluoromethoxy group. Calculated frequencies are often systematically overestimated and are therefore scaled by an empirical factor to improve agreement with experimental data. longdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) by computing the magnetic shielding of each nucleus. These predicted shifts are invaluable for assigning the signals in an experimental spectrum to specific atoms in the molecule, especially for complex structures. For this molecule, calculations would help distinguish between the different protons on the cyclobutane ring and confirm the electronic environment of the carbon and fluorine atoms.

Table 4: Hypothetical Predicted vs. Expected Experimental IR Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹, Scaled)Expected Experimental Range (cm⁻¹)
O-H Stretch (Alcohol)33503200-3600 (broad)
C-H Stretch (Ring)29802850-3000
C-F Stretch (Asymmetric)12801250-1300 (strong)
C-O Stretch (Trifluoromethoxy)11551120-1190 (strong)

Table 5: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (referenced to TMS)

NucleusAtom PositionPredicted Chemical Shift (ppm)
¹H
CH-OCF₃4.1
CH-CH₂OH2.5
CH₂ (ring)1.9 - 2.2
CH₂OH3.6
¹³C
CH-OCF₃75.5
CF₃ (quartet due to C-F coupling)122.0
CH-CH₂OH40.1
CH₂OH65.8

Role As a Synthetic Building Block and Fragment in Complex Organic Architectures

Incorporation into Polycyclic and Spiro Systems

The rigid, puckered conformation of the cyclobutane (B1203170) ring makes it an attractive component for the synthesis of complex polycyclic and spirocyclic systems. pharmablock.com These motifs are of significant interest in medicinal chemistry as they introduce well-defined three-dimensional structures with specific exit vectors, which can enhance binding affinity and selectivity for biological targets. nih.govnih.gov The functional handles on [3-(Trifluoromethoxy)cyclobutyl]methanol—the primary alcohol—provide a key reactive site for elaboration into more complex structures.

Spirocycles, which contain two rings connected by a single common atom, have garnered increasing attention in modern drug design due to their inherent rigidity and structural complexity. niscpr.res.in The cyclobutane moiety is a particularly valuable component of spirocyclic compounds. nih.gov General strategies for constructing spirocyclobutanes include intramolecular SN2 reactions, additions to carbonyls, and [2+2] cycloaddition reactions. nih.gov For a precursor like this compound, the alcohol can be readily oxidized to the corresponding cyclobutanone (B123998). This ketone intermediate becomes a versatile precursor for spirocyclization reactions, for instance, through intramolecular additions or by serving as a handle for further annulation strategies.

The synthesis of polycyclic systems can also leverage the strained nature of the cyclobutane ring. Ring-rearrangement metathesis (RRM) and other transition-metal-catalyzed reactions can be employed to expand or rearrange the cyclobutane core into larger, more complex polycyclic frameworks. niscpr.res.in The trifluoromethoxy group, being relatively stable, can be carried through many of these synthetic transformations, ultimately embedding its unique electronic properties into the final polycyclic architecture.

Synthetic StrategyDescriptionPotential Application with this compound
[2+2] Cycloaddition A photochemical or metal-catalyzed reaction between two olefin-containing molecules to form a cyclobutane ring. nih.govWhile not a direct use of the compound, this is a fundamental method for creating the core cyclobutane scaffold itself.
Intramolecular SN2/Addition A common strategy where a nucleophile on a side chain attached to the cyclobutane ring attacks an electrophilic center to form a second, spiro-fused ring. nih.govThe methanol (B129727) group can be converted into a leaving group or used as a tether to introduce the necessary nucleophile/electrophile pair.
Ring-Rearrangement Metathesis (RRM) A powerful method using olefin metathesis catalysts to construct complex polycyclic systems from appropriately substituted cyclobutanes containing double bonds. niscpr.res.inThe methanol group can serve as an attachment point for introducing olefinic side chains required for RRM.
Catalytic Arylboration A method to functionalize spirocyclic cyclobutenes, creating highly substituted spirocycles. nih.govDerivatives of the title compound, such as the corresponding cyclobutene, could undergo such reactions to build complexity.

Application in the Construction of Structurally Diverse Scaffolds

Molecular scaffolds form the core framework of a molecule, and their diversity is crucial in the exploration of chemical space for drug discovery and materials science. biorxiv.orgmdpi.com The cyclobutane ring is an underrepresented but highly attractive scaffold due to the unique properties it imparts. nih.gov Unlike more flexible acyclic or larger cyclic systems, the cyclobutane scaffold provides conformational restriction, locking pendant functional groups into well-defined spatial orientations. lifechemicals.combohrium.com This rigidity can be advantageous for optimizing interactions with biological targets.

This compound is an exemplary building block for generating structurally diverse scaffolds. The synthetic utility stems from two key features:

The Cyclobutane Core : This serves as a rigid, 3D framework. Its substitution pattern (cis/trans isomers) allows for precise control over the geometry of the resulting molecules. nih.gov

The Methanol Group : This primary alcohol is a versatile functional handle. It can be easily converted into a wide array of other functional groups, such as aldehydes, carboxylic acids, amines, halides, or ethers, providing numerous vectors for library diversification. nih.gov

The trifluoromethoxy group adds another layer of utility. It significantly modulates the electronic properties and lipophilicity of the scaffold, which can be crucial for tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. The construction of diverse libraries from this building block can be achieved through parallel synthesis, where the core scaffold is functionalized with a variety of reagents to produce a collection of related but structurally distinct compounds. nih.gov These libraries are then screened for desired biological activities. The cyclobutane ring compares favorably to other cycloalkanes in terms of its physicochemical properties and metabolic stability, making it a desirable scaffold for medicinal chemistry. nih.gov

Scaffold FeatureContribution to Molecular Diversity
Rigid Cyclobutane Core Provides conformational constraint, leading to well-defined 3D structures and precise spatial orientation of substituents. lifechemicals.combohrium.com
Stereoisomerism (cis/trans) Allows for the generation of stereochemically distinct scaffolds from a single precursor, expanding structural diversity. nih.gov
Primary Alcohol Handle Serves as a versatile point of attachment for a wide range of chemical moieties through oxidation, substitution, or esterification/etherification reactions. nih.gov
Trifluoromethoxy Group Modulates electronic properties, lipophilicity, and metabolic stability, offering a way to fine-tune the properties of the resulting compounds.

Trifluoromethylcyclobutyl Moiety in Bioisosteric Replacement Studies: Steric and Electronic Considerations

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. sci-hub.se The goal is often to improve potency, selectivity, or pharmacokinetic properties. The trifluoromethylcyclobutyl moiety, derived from this compound, offers a unique combination of steric and electronic features that make it a compelling bioisostere for several common chemical groups.

Steric Considerations: The cyclobutane ring is a rigid, non-planar structure. pharmablock.com This conformational rigidity makes it an excellent replacement for more flexible alkyl chains or larger cycloalkanes, helping to lock a molecule into a bioactive conformation and potentially reducing the entropic penalty upon binding to a target. bohrium.com It has also been used as a bioisostere for the gem-dimethyl group, providing a similar spatial footprint but with a different vector for substitution. nih.gov The defined three-dimensional shape of the cyclobutane ring can be used to fill specific hydrophobic pockets in a protein binding site more effectively than flat aromatic rings.

Electronic Considerations: The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. It is also highly lipophilic, a property that can enhance membrane permeability. The trifluoromethyl (CF3) group, a component of the OCF3 group, is a well-established bioisostere for groups like nitro, ethyl, and isopropyl. researchgate.net Replacing a metabolically labile group (e.g., an aliphatic nitro group) with a trifluoromethyl group has been shown to improve metabolic stability and, in some cases, potency. nih.govelsevierpure.comlboro.ac.uk

Unlike a simple double bond or a cyclopropane (B1198618) ring, the cyclobutane ring does not significantly alter the electronic properties of adjacent functional groups. lifechemicals.com Therefore, the dominant electronic influence in the trifluoromethylcyclobutyl moiety comes from the trifluoromethoxy group. This allows chemists to use the cyclobutane ring to address steric and conformational challenges while using the trifluoromethoxy group to independently modulate electronic and pharmacokinetic properties like metabolic stability and lipophilicity.

PropertyContribution of Cyclobutane RingContribution of Trifluoromethoxy (-OCF3) GroupCombined Effect in Bioisosterism
Steric Profile Rigid, puckered 3D structure. pharmablock.com Provides conformational restriction.Bulky group that can occupy specific binding pockets.A conformationally locked, lipophilic moiety suitable for replacing flexible or planar groups to improve binding and pharmacokinetic profiles.
Electronic Profile Largely aliphatic and electronically neutral. lifechemicals.comStrongly electron-withdrawing and metabolically stable.Allows for the introduction of a strong electronic perturbation without altering the fundamental geometry of the core scaffold.
Lipophilicity Moderately lipophilic.Highly lipophilic.Significantly increases the overall lipophilicity of the molecule, which can impact cell permeability and plasma protein binding.
Metabolic Stability Generally stable to metabolism. nih.govHighly stable due to the strong C-F bonds.Can be used to replace metabolically vulnerable groups (e.g., benzylic protons, alkyl ethers) to enhance drug half-life.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [3-(Trifluoromethoxy)cyclobutyl]methanol, and how do reaction conditions influence yield?

  • Methodology :

  • Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the cyclobutyl scaffold. For example, cyclization of 3-(trifluoromethoxy)allylic alcohols under UV light with a photosensitizer (e.g., acetone) .
  • Functionalization : Introduce the methanol group via nucleophilic substitution. React a cyclobutyl bromide intermediate (e.g., [3-(trifluoromethoxy)cyclobutyl]methyl bromide) with a hydroxide source (e.g., NaOH in aqueous THF) .
  • Key Considerations : Monitor reaction temperature (<40°C) to prevent ring-opening. Use anhydrous conditions to avoid hydrolysis of the trifluoromethoxy group .

Q. How can the physical and chemical properties of this compound be characterized experimentally?

  • Methodology :

  • LogP Determination : Perform reverse-phase HPLC using a C18 column and a water/acetonitrile gradient. Compare retention times with standards to estimate LogP (predicted ~2.0 based on benzyl alcohol analogs) .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. The trifluoromethoxy group may enhance thermal stability compared to non-fluorinated analogs .
  • Boiling Point : Employ reduced-pressure distillation (e.g., 11 mmHg) for purification, extrapolating from similar compounds (e.g., 97–98°C for 3-(trifluoromethoxy)benzyl alcohol) .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodology :

  • NMR Analysis :
  • ¹H NMR : Look for cyclobutyl proton splitting patterns (e.g., AB systems, J ≈ 8–10 Hz) and the methanol proton (δ ~1.5–2.0 ppm, broad).
  • ¹⁹F NMR : Identify the trifluoromethoxy group (δ ~-55 to -60 ppm, singlet) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion ([M+H]⁺ expected at m/z ~188.1) and fragmentation patterns (e.g., loss of H₂O or CF₃O•) .

Advanced Research Questions

Q. How does the conformation of the cyclobutyl ring influence the reactivity of this compound in substitution reactions?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze ring puckering and bond angles. The "butterfly" distortion in cyclobutane may increase steric hindrance, slowing SN2 reactions .
  • Experimental Validation : Compare reaction rates with acyclic analogs (e.g., 3-(trifluoromethoxy)pentylmethanol) under identical conditions. Use kinetic studies (e.g., pseudo-first-order kinetics) to quantify steric effects .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

  • Methodology :

  • pH Stability Testing : Expose the compound to buffered solutions (pH 1–13) at 25°C and 50°C. Monitor degradation via HPLC. The trifluoromethoxy group is hydrolytically stable, but the cyclobutyl ring may undergo acid-catalyzed ring-opening .
  • Protection/Deprotection : Protect the hydroxyl group as a silyl ether (e.g., TBSCl) during harsh reactions. Deprotect with tetrabutylammonium fluoride (TBAF) post-synthesis .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cytochrome P450 enzymes). The trifluoromethoxy group may enhance binding affinity via hydrophobic interactions .
  • ADMET Prediction : Apply QSAR models to estimate permeability (e.g., Caco-2 cell absorption) and metabolic stability. High LogP (~2.0) suggests moderate blood-brain barrier penetration .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodology :

  • Process Optimization : Transition from batch to flow chemistry for photocycloaddition steps to improve yield and safety. Use in-line IR spectroscopy to monitor intermediate formation .
  • Purification : Replace column chromatography with crystallization. Screen solvents (e.g., hexane/ethyl acetate) to exploit the compound’s moderate polarity (PSA ~29.46 Ų) .

Data Contradictions and Resolution

  • Melting Point Variability : reports no data, while analogs (e.g., 3-(trifluoromethoxy)benzyl alcohol) are liquids. Verify via DSC to resolve discrepancies .
  • Ecotoxicity Gaps : No ecotoxicological data exist. Perform Daphnia magna acute toxicity tests (OECD 202) to fill this gap .

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